molecular formula C12H18ClNO B2986179 4-(o-tolyl)Piperidin-4-ol hydrochloride CAS No. 184845-62-3

4-(o-tolyl)Piperidin-4-ol hydrochloride

Cat. No.: B2986179
CAS No.: 184845-62-3
M. Wt: 227.73
InChI Key: MUPGUEBXZVXSCC-UHFFFAOYSA-N
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Description

4-(o-tolyl)Piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C12H18ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a tolyl group attached to the piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(o-tolyl)Piperidin-4-ol hydrochloride typically involves the reaction of piperidine with o-tolyl compounds under specific conditions. One common method includes the use of rhodium(I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . The reaction conditions often require an inert atmosphere and room temperature to maintain the stability of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process may include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(o-tolyl)Piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tolyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

4-(o-tolyl)Piperidin-4-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(o-tolyl)Piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a CCR5 antagonist, which blocks the CCR5 receptor, a crucial coreceptor in the process of HIV-1 entry into cells . This blockade prevents the virus from infecting the host cells, thereby inhibiting the progression of the infection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(o-tolyl)Piperidin-4-ol hydrochloride is unique due to the presence of the tolyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies where other piperidine derivatives may not be as effective .

Properties

IUPAC Name

4-(2-methylphenyl)piperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-10-4-2-3-5-11(10)12(14)6-8-13-9-7-12;/h2-5,13-14H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPGUEBXZVXSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCNCC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184845-62-3
Record name 4-(2-methylphenyl)piperidin-4-ol hydrochloride
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